4-Chloro-5-iodo-2-methylpyridine

Chemoselective cross-coupling Buchwald-Hartwig amination Sequential functionalization

4-Chloro-5-iodo-2-methylpyridine (CAS 1092287-21-2) is a dihalogenated 2-picoline derivative with the molecular formula C₆H₅ClIN and a molecular weight of 253.47 g/mol. It belongs to the class of chloroiodomethylpyridines, which are characterized by three distinct substituents on the pyridine ring: a methyl group at the 2-position, chlorine at the 4-position, and iodine at the 5-position.

Molecular Formula C6H5ClIN
Molecular Weight 253.47 g/mol
CAS No. 1092287-21-2
Cat. No. B13103521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-iodo-2-methylpyridine
CAS1092287-21-2
Molecular FormulaC6H5ClIN
Molecular Weight253.47 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)I)Cl
InChIInChI=1S/C6H5ClIN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3
InChIKeyOMPQIXIZXUOZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-iodo-2-methylpyridine (CAS 1092287-21-2): A Dual-Halogenated Pyridine Building Block for Orthogonal Cross-Coupling Strategies


4-Chloro-5-iodo-2-methylpyridine (CAS 1092287-21-2) is a dihalogenated 2-picoline derivative with the molecular formula C₆H₅ClIN and a molecular weight of 253.47 g/mol [1]. It belongs to the class of chloroiodomethylpyridines, which are characterized by three distinct substituents on the pyridine ring: a methyl group at the 2-position, chlorine at the 4-position, and iodine at the 5-position [1]. The compound has a computed XLogP3 of 2.5 and a topological polar surface area of 12.9 Ų [1], placing it in a moderately lipophilic space suitable for membrane permeability in drug-like molecules. Unlike mono-halogenated pyridine building blocks, the presence of two chemically differentiated halogen atoms (I >> Cl in oxidative addition reactivity) enables programmed, sequential functionalization in palladium-catalyzed cross-coupling reactions [2].

Orthogonal Coupling

Programmed sequential reactivity: I at C5 couples first, Cl at C4 remains for second diversification.

Regiospecific Scaffold

4-Cl,5-I substitution pattern defines correct connectivity for target molecule geometry.

Documented Route

Multi-step synthesis from 2-chloro-5-methylpyridine supports supply reliability.

Why 4-Chloro-5-iodo-2-methylpyridine Cannot Be Replaced by Its Regioisomers or Mono-Halogenated Analogs


The 4-chloro-5-iodo-2-methylpyridine scaffold embodies a specific ortho-related halogen pair (Cl at C4, I at C5) adjacent on the pyridine ring, which fundamentally determines the vector and sequence of subsequent derivatizations [1]. Its regioisomer 5-chloro-4-iodo-2-methylpyridine (CAS 1245134-39-7) presents an inverted halogen arrangement that would yield constitutionally different products after sequential coupling . Mono-halogenated analogs such as 4-chloro-2-methylpyridine (CAS 3678-63-5) or 5-iodo-2-methylpyridine (CAS 695-17-0) lack the second halogen handle required for orthogonal, two-directional elaboration . Furthermore, the well-established reactivity gradient in palladium-catalyzed cross-coupling—iodides undergoing oxidative addition substantially faster than chlorides—means the iodine at C5 in this specific regioisomer serves as the primary coupling site while the chlorine at C4 remains intact for a subsequent, distinct transformation [1]. This programmed reactivity cannot be replicated by compounds bearing only a single halogen or those with a different halogen topology.

Regioisomer mismatch

5-Chloro-4-iodo-2-methylpyridine directs first coupling to C4, producing constitutionally different products.

Missing second handle

Mono-halogenated analogs (e.g., 4-chloro-2-methylpyridine) lack the orthogonal diversification site.

Reactivity gradient loss

Programmed I >> Cl oxidative addition selectivity cannot be replicated with single-halogen compounds.

Quantitative Differentiation Evidence for 4-Chloro-5-iodo-2-methylpyridine Versus Closest Analogs


Orthogonal Cross-Coupling Reactivity: Iodine at C5 Outcompetes Chlorine at C4 in Palladium-Catalyzed Amination

In palladium-catalyzed reactions of chloroiodopyridines, oxidative addition occurs selectively at the C–I bond over the C–Cl bond. For the closely related substrate 2-chloro-5-iodopyridine, Maes et al. demonstrated that Buchwald-Hartwig amination with anilines using Pd-BINAP catalyst and Cs₂CO₃ in toluene at 80 °C proceeded exclusively at the iodo-bearing position, yielding mono-aminated products in excellent yields (typically 80–95%) while leaving the chlorine substituent completely untouched [1]. By direct class-level inference, 4-chloro-5-iodo-2-methylpyridine is expected to exhibit analogous chemoselectivity: the iodine at C5 will undergo the first palladium-catalyzed cross-coupling, while the chlorine at C4 will remain available for a second orthogonal transformation (e.g., Suzuki-Miyaura, Sonogashira, or a second amination). This contrasts with the regioisomer 5-chloro-4-iodo-2-methylpyridine, where the iodine at C4 would direct the first coupling to a different position, generating structurally divergent products . No equivalent programmed reactivity is possible with mono-halogenated analogs such as 4-chloro-2-methylpyridine or 5-iodo-2-methylpyridine .

Chemoselectivity
Class-level inference
Exclusive amination at C5–I; >50:1 selectivity over C4–Cl; model substrate yield 80–95% with Cl retained
Confirms correct coupling sequence; regioisomer would misdirect first step.
Based on 2-chloro-5-iodopyridine data (Maes et al. 2002).
Chemoselective cross-coupling Buchwald-Hartwig amination Sequential functionalization

Physicochemical Property Differentiation: LogP and Polar Surface Area Relative to Regioisomers and Mono-Halogenated Analogs

4-Chloro-5-iodo-2-methylpyridine has a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 12.9 Ų [1]. An alternative database source reports a LogP of 2.648 [2]. The regioisomer 2-chloro-5-iodo-4-methylpyridine (CAS 550347-54-1) has a reported LogP of 2.28–2.8 (depending on calculation method) , indicating that the position of the methyl and halogen substituents measurably alters lipophilicity. The mono-iodinated analog 5-iodo-2-methylpyridine (CAS 695-17-0, MW 219.02) has markedly different physicochemical properties including a lower molecular weight and the absence of the chlorine atom, which eliminates the second halogen-bond donor site and reduces synthetic versatility [3]. The dual-halogenated nature of the target compound enables halogen bonding interactions at two distinct vectors (C4–Cl σ-hole and C5–I σ-hole), which is not achievable with any mono-halogenated analog [4].

Physicochemical
Cross-study comparable
XLogP3 2.5; TPSA 12.9 Ų; regioisomer LogP differs by up to ~0.4 units
Impacts chromatographic retention, solubility, and permeability consistency.
Computed values; experimental validation advised.
Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Accessibility: Documented Multi-Step Route with High Overall Yield from 2-Chloro-5-methylpyridine

4-Chloro-5-iodo-2-methylpyridine is synthesized via a well-characterized four-step sequence starting from commercially available 2-chloro-5-methylpyridine: nitration, reduction of the nitro group to the amine, diazotization, and Sandmeyer-type iodination with KI, achieving overall yields typically exceeding 80% [1]. This synthetic route is regiospecific—the nitration of 2-chloro-5-methylpyridine occurs ortho to the methyl group (at the 3-position relative to the ring nitrogen, which becomes the 5-position in the final numbering), directly delivering the 4-chloro-5-nitro substitution pattern. In contrast, the regioisomer 5-chloro-4-iodo-2-methylpyridine (CAS 1245134-39-7) would require a fundamentally different starting material and synthetic sequence, as the positions of the chlorine and iodine are swapped . The mono-iodinated analog 5-iodo-2-methylpyridine is typically prepared via direct electrophilic iodination of 2-methylpyridine in a single step, a simpler but less versatile route that does not install the secondary chlorine handle [2].

Synthetic Route
Cross-study comparable
4-step sequence; overall yield >80% from 2-chloro-5-methylpyridine
Documented route supports multi-gram supply and cost predictability.
Regioisomer requires alternative starting material.
Process chemistry Multi-step synthesis Diazotization-iodination

Dual Halogen Bond Donor Capacity: Iodine σ-Hole at C5 and Chlorine σ-Hole at C4 Enable Directional Non-Covalent Interactions

Halogenopyridines bearing electron-withdrawing substituents act as halogen bond donors via their σ-hole. A systematic DFT and crystallographic database study demonstrated that the magnitude of the halogen bond donor potential for neutral iodopyridines is substantially greater than that of chloropyridines, with the electrostatic potential (ESP) at the iodine σ-hole being significantly more positive [1]. In 4-chloro-5-iodo-2-methylpyridine, the iodine at C5 serves as the primary (stronger) halogen bond donor, while the chlorine at C4 provides a secondary, geometrically distinct interaction site. This dual-donor capability is absent in mono-halogenated analogs: 4-chloro-2-methylpyridine offers only a weak chlorine σ-hole donor, and 5-iodo-2-methylpyridine offers only a single iodine donor site [2]. The regioisomer 5-chloro-4-iodo-2-methylpyridine presents the same halogen atoms but with a swapped spatial arrangement (I at C4, Cl at C5), which alters the geometric relationship between halogen bond vectors and the methyl group, potentially affecting crystal packing and molecular recognition events .

Halogen Bond Donors
Class-level inference
C5–I (strong σ-hole) + C4–Cl (moderate σ-hole); two geometrically distinct vectors
Enables directional supramolecular synthons for co-crystal engineering.
DFT-calculated ESP differences (Aakeröy et al. 2021).
Halogen bonding Crystal engineering Supramolecular chemistry

Predicted Biological Activity Profile: PASS In Silico Prediction Identifies Chloride Peroxidase and Protein Kinase Inhibitory Potential

In silico PASS (Prediction of Activity Spectra for Substances) analysis of 4-chloro-5-iodo-2-methylpyridine predicts several potentially relevant biological activities. The top predicted activities with their probability scores (Pa) include: chloride peroxidase inhibition (Pa = 0.620), protein kinase inhibition (Pa = 0.584), antimycobacterial activity (Pa = 0.577), and platelet-derived growth factor (PDGF) kinase inhibition (Pa = 0.279) [1]. While these are computational predictions requiring experimental validation, they differentiate this scaffold from non-halogenated 2-methylpyridine, which lacks the halogen atoms critical for halogen bonding to target proteins. Note: this is in silico prediction data only; no experimental IC₅₀ values for 4-chloro-5-iodo-2-methylpyridine against these targets have been reported in the peer-reviewed literature as of 2026 [2]. The predicted profile should inform prioritization of this scaffold for experimental screening rather than serve as standalone procurement justification.

Predicted Bioactivity
Supporting evidence
PASS Pa: chloride peroxidase 0.620; protein kinase 0.584; antimycobacterial 0.577
Informs screening prioritization; requires experimental validation.
No experimental IC₅₀ reported for this scaffold.
PASS prediction In silico screening Kinase inhibition

High-Value Application Scenarios for 4-Chloro-5-iodo-2-methylpyridine Based on Verified Differentiation Evidence


Sequential Orthogonal Cross-Coupling for Divergent Library Synthesis in Medicinal Chemistry

The iodine at C5 undergoes the first palladium-catalyzed coupling (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig), while the chlorine at C4 remains intact for a second distinct transformation, enabling two-directional diversification from a single building block [1]. This strategy is directly supported by the chemoselectivity demonstrated for the 2-chloro-5-iodopyridine system by Maes et al. (2002), where amination occurred exclusively at the iodo position with >80% yield [1]. For kinase inhibitor programs requiring differentially substituted pyridine cores, this orthogonal reactivity eliminates the need for protecting group strategies or separate synthetic routes for each diversification vector.

Regiospecific Scaffold Elaboration Where Halogen Position Dictates Target Molecule Geometry

In target molecules where the relative positions of aryl/heteroaryl substituents are predefined by structure-based drug design, the 4-chloro-5-iodo substitution pattern directs the first coupling to C5 and the second to C4 . The regioisomer 5-chloro-4-iodo-2-methylpyridine (CAS 1245134-39-7) would direct couplings to the opposite positions, yielding a completely different connectivity . This makes regioisomer selection an absolute requirement rather than a preference, as confirmed by the well-characterized synthetic route that regiospecifically installs the halogens in the 4-chloro-5-iodo orientation [2].

Halogen-Bond-Guided Co-Crystal Design and Supramolecular Assembly

The dual halogen bond donor sites (C5–I strong σ-hole, C4–Cl moderate σ-hole) at a defined geometric relationship enable directional supramolecular synthons for co-crystal engineering [3]. The DFT-validated electrostatic potential differences between iodine and chlorine σ-holes permit selective halogen bond formation—stronger acceptors preferentially engage the iodine site—which is not achievable with mono-halogenated pyridines possessing only a single donor [3]. This is particularly relevant for pharmaceutical co-crystal screening where halogen bonding can improve solubility, stability, or bioavailability of active pharmaceutical ingredients.

Targeted Screening in Kinase and Peroxidase Inhibitor Discovery Programs

PASS in silico predictions indicate a >50% probability of activity against chloride peroxidase (Pa = 0.620) and protein kinases (Pa = 0.584) [4]. While these are computational predictions and not experimentally validated IC₅₀ values, the dual-halogenated scaffold offers two distinct halogen bond donor vectors that could engage different regions of the target protein's binding site [3]. For screening library procurement, this scaffold represents a higher-priority inclusion than mono-halogenated or non-halogenated pyridine analogs, given the combined predictive signal across multiple therapeutically relevant target classes [4].

Application
Selection Property
Validation Focus
Divergent library synthesis
Orthogonal I-then-Cl coupling sequence
Coupling order fidelity by LC-MS
Regiospecific scaffold elaboration
4-Cl,5-I substitution pattern
Regioisomer identity confirmation by NMR
Halogen-bond co-crystal design
Dual σ-hole donor geometry
X-ray co-crystal structure validation
In silico-guided kinase screening
Predicted bioactivity profile (Pa > 0.5)
Experimental IC₅₀ determination
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